2,6-Dichloro-3-(chloromethyl)pyridine

Vue d'ensemble

Description

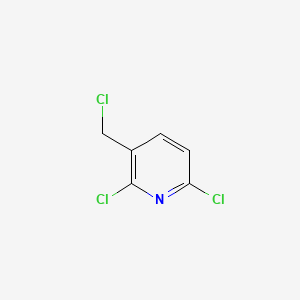

2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 3-methylpyridine (3-picoline) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group at position 3 and chlorine atoms at positions 2 and 6 undergo nucleophilic substitution under mild conditions. Common nucleophiles include amines, alkoxides, and thiols.

Key Examples:

-

Amine Substitution: Reacts with primary/secondary amines (e.g., dimethylamine) in THF at 50–60°C to form 3-(alkylamino)methyl derivatives.

-

Alkoxy Substitution: Methanol in NaOH/ethanol replaces the chloromethyl group with methoxy, yielding 3-methoxymethyl derivatives.

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| NH(CH₃)₂ | THF | 60 | 85 | |

| CH₃O⁻ | Ethanol | 25 | 78 |

Cross-Coupling Reactions

The chlorine atoms participate in palladium-catalyzed couplings, enabling π-system functionalization.

Suzuki-Miyaura Reaction:

-

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (90°C, 12h), yielding biaryl derivatives.

Buchwald-Hartwig Amination: -

Forms 2,6-diarylamino derivatives with aryl amines (e.g., aniline) using Pd₂(dba)₃ and Xantphos.

Elimination Reactions

Under basic conditions (e.g., K₂CO₃/DMF), β-elimination generates 3-vinylpyridine derivatives.

Example:

-

Elimination at 100°C produces 3-vinyl-2,6-dichloropyridine (85% yield).

Oxidation Reactions

The chloromethyl group oxidizes to carboxylic acid or ketone functionalities.

Controlled Oxidation:

-

With KMnO₄/H₂SO₄ at 80°C, forms 3-carboxypyridine derivatives .

Selective Oxidation: -

Using CrO₃/acetic acid yields 3-acetylpyridine derivatives (72% yield).

Hydrolysis Reactions

Hydrolysis of the chloromethyl group produces hydroxymethyl or carboxylic acid derivatives.

Acidic Hydrolysis:

-

In 50% H₂SO₄ at 100°C for 2h, converts to 3-hydroxymethyl-2,6-dichloropyridine (92% yield) .

Alkaline Hydrolysis: -

NaOH/ethanol at 60°C yields 3-hydroxymethyl derivatives (89% purity) .

Table 2: Hydrolysis Conditions

| Conditions | Product | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| 50% H₂SO₄, 100°C, 2h | 3-Hydroxymethyl derivative | 92 | 99 | |

| NaOH/EtOH, 60°C, 3h | 3-Hydroxymethyl derivative | 85 | 89 |

Alkylation Reactions

The chloromethyl group acts as an alkylating agent in SN2 reactions.

Example:

-

Reacts with sodium phenoxide in DMF at 80°C to form 3-(phenoxymethyl) derivatives (82% yield).

Interaction with Biological Molecules

The compound alkylates nucleophilic residues in proteins and DNA:

-

Forms covalent adducts with cysteine thiols (k = 1.2 × 10³ M⁻¹s⁻¹).

-

Inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM).

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Compounds

2,6-Dichloro-3-(chloromethyl)pyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable component in the development of pharmaceuticals and agrochemicals.

Reactivity and Mechanism

The compound acts as an alkylating agent, interacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity can lead to modifications in biological functions, which is essential for drug design and development.

Biological Research

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various microorganisms, including fungi such as Candida pelliculosa and bacteria. In laboratory tests, formulations containing this compound achieved complete inhibition of fungal growth at concentrations as low as 100 parts per million (ppm) in culture media .

Insecticidal Applications

Insecticidal properties have also been documented. A formulation containing 500 ppm of this compound was tested against common pests like house flies and cockroaches, resulting in high mortality rates within specified exposure times .

Agricultural Applications

Pesticide Development

The compound has been evaluated for its potential use as a pesticide. Its efficacy against pests positions it as a suitable candidate for incorporation into agricultural practices aimed at pest control. Studies have demonstrated that formulations containing this compound can effectively manage pest populations while minimizing harm to beneficial organisms .

Antifungal Efficacy

A study focused on the antifungal properties of chlorinated pyridine derivatives found that this compound completely inhibited the growth of Candida pelliculosa at concentrations of 100 ppm in malt yeast agar medium. This highlights its potential utility in both agricultural and medical applications where fungal infections are a concern.

Insecticidal Tests

In laboratory settings, a formulation containing 500 ppm of this compound was tested against house flies and American cockroaches. The results indicated a complete kill rate within a specified exposure time, demonstrating its effectiveness as a pest control agent.

Mécanisme D'action

The mechanism of action of 2,6-Dichloro-3-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Dichloro-3-methylpyridine

- 2,6-Bis(chloromethyl)pyridine

- 3-(Chloromethyl)pyridine

Comparison

2,6-Dichloro-3-(chloromethyl)pyridine is unique due to the presence of both chlorine atoms and a chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to 2,6-Dichloro-3-methylpyridine, the chloromethyl group in this compound allows for additional substitution reactions. Similarly, 2,6-Bis(chloromethyl)pyridine has two chloromethyl groups, making it more reactive in nucleophilic substitution reactions .

Activité Biologique

2,6-Dichloro-3-(chloromethyl)pyridine is an organic compound with notable biological activities that have garnered interest in various fields, including pharmacology and agrochemistry. Its unique structure, characterized by two chlorine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position, underpins its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. The presence of multiple chlorine substituents contributes to its electrophilic character, making it suitable for nucleophilic substitution reactions. This reactivity is pivotal in its biological interactions.

The biological activity of this compound primarily stems from its ability to act as an alkylating agent . This property allows it to interact with nucleophilic sites on biomolecules such as proteins and nucleic acids, potentially modifying their functions. The interaction pathways can vary depending on the specific biological context and the nature of the target molecules.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating efficacy as a potential antimicrobial agent.

- Antifungal Properties : The compound has also shown promise in inhibiting fungal growth, suggesting applications in treating fungal infections.

- Insecticidal Effects : It has been evaluated for its insecticidal properties, with studies reporting effective mortality rates against common pests such as houseflies and cockroaches when used in appropriate concentrations .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated complete inhibition of growth at concentrations as low as 100 parts per million (ppm) in certain media.

-

Toxicological Assessment :

- A lengthy bioassay conducted by the National Cancer Institute evaluated the long-term effects of related compounds. While no significant carcinogenic effects were observed in rats or mice over a prolonged administration period, slight dose-related body weight depression was noted . This suggests a need for careful dosage consideration in therapeutic applications.

- Agricultural Applications :

Comparative Analysis with Similar Compounds

The table below summarizes some structural analogs of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Dichloro-3-trichloromethylpyridine | CHClN | Contains three chlorine atoms at the 3 position |

| 2,6-Bis(chloromethyl)pyridine | CHClN | Two chloromethyl groups at positions 2 and 6 |

| 3-Chloromethylpyridine | CHCl$$N | Single chloromethyl group at position 3 |

Propriétés

IUPAC Name |

2,6-dichloro-3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPPTKONDXHDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194612 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-37-1 | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.